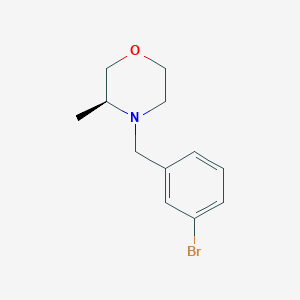

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine

Description

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine is a chiral morpholine derivative characterized by a 3-bromo-substituted benzyl group and a methyl group at the 3-position of the morpholine ring. For instance, (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine (CAS 2806436-90-6, ) shares a nearly identical backbone but includes an additional fluorine atom at the 4-position of the benzyl ring. This suggests that the target compound likely has a molecular formula of C₁₂H₁₅BrNO and an approximate molecular weight of 269.16 g/mol (calculated by adjusting for the absence of fluorine in ’s compound) .

The stereochemistry (S-configuration) is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Properties

IUPAC Name |

(3S)-4-[(3-bromophenyl)methyl]-3-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYZFODZYVKBJZ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: undergoes various types of reactions:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in a different functional group.

Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are used.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or potassium iodide are used, often in polar aprotic solvents.

Major Products Formed:

Oxidation Products: 3-bromo-benzyl-3-methyl-morpholine-4-one or carboxylic acid derivatives.

Reduction Products: 3-bromo-benzyl-3-methyl-morpholine with reduced bromo group.

Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.

Pathways: It can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine with four analogs from the evidence, highlighting molecular formulas, substituents, and key properties:

Substituent Effects and Functional Implications

Halogenation Patterns

- Bromine vs. Chlorine: Bromine’s larger atomic size and higher molecular weight (79.9 vs. However, brominated compounds may exhibit slower metabolic clearance due to stronger carbon-halogen bonds .

- Fluorine Addition : The 4-fluoro substitution in (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine introduces electronegativity, which could stabilize aromatic π-systems or hydrogen-bond interactions in biological targets .

Functional Group Modifications

- Benzyloxy Group : The benzyloxymethyl substituent in (S)-4-benzyl-3-((benzyloxy)methyl)morpholine significantly increases steric bulk and logP (3.04), suggesting reduced aqueous solubility but improved lipid membrane interaction .

- Sulfonyl Group : The sulfonyl moiety in 4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine adds polarity, likely enhancing solubility in polar solvents but limiting passive diffusion across biological membranes .

Stereochemical and Enantiomeric Considerations

The S-configuration in the target compound and its analogs (e.g., and ) is critical for chiral recognition in biological systems. For example, in receptor-ligand interactions, the spatial arrangement of the benzyl and methyl groups may dictate binding affinity and selectivity. Enantiomeric purity is thus essential for consistent pharmacological outcomes .

Biological Activity

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the morpholine class, characterized by a morpholine ring substituted with a bromo-benzyl group and a methyl group. The general structure can be represented as follows:

Synthesis Methods

Various synthetic routes to obtain (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine have been explored. Common methods include:

- N-alkylation of morpholine derivatives using 3-bromobenzyl bromide.

- Reduction of corresponding precursors to achieve the desired morpholine structure.

- Chiral resolution techniques to ensure the (S)-configuration is obtained.

(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine exhibits its biological activity primarily through interactions with specific molecular targets. It is hypothesized to act as an enzyme inhibitor , potentially affecting various biochemical pathways by binding to active or allosteric sites on enzymes. This interaction can modulate cellular processes, including proliferation and apoptosis.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15 | Moderate cytotoxicity |

| PC-3 (Prostate) | 20 | Significant growth inhibition |

| HeLa (Cervical) | 10 | High cytotoxicity observed |

These results indicate that the compound has promising anticancer properties, particularly against MCF-7 and HeLa cell lines.

Case Studies

- Anticancer Activity : A study focusing on the antiproliferative effects of (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine demonstrated that it significantly inhibits cell growth in MCF-7 cells with an IC50 value of 15 µM. This suggests that it may interfere with cell cycle progression or induce apoptosis in these cells .

- Enzyme Inhibition : Research has indicated that this compound may inhibit key enzymes involved in cancer metabolism, such as topoisomerases and kinases, which are crucial for DNA replication and repair .

Comparative Analysis with Similar Compounds

To better understand the efficacy of (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine, a comparison with structurally similar compounds was conducted:

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| 4-(3-Iodo-benzyl)-morpholine | 12 | Enzyme inhibitor |

| 3-Methyl-4-(3-chlorobenzyl)morpholine | 18 | Antagonist of growth factor receptors |

This comparative analysis shows that while (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine has a slightly higher IC50 value than some analogs, its unique structure may confer distinct biological advantages.

Preparation Methods

Alkylation of (S)-3-Methylmorpholine

The most direct route involves reacting 3-bromo-benzyl bromide with (S)-3-methylmorpholine under basic conditions. This method leverages the nucleophilicity of the morpholine nitrogen.

Procedure :

-

Reagents : 3-Bromo-benzyl bromide (1.2 equiv), (S)-3-methylmorpholine (1.0 equiv), K₂CO₃ (2.0 equiv).

-

Solvent : Anhydrous DMF or THF.

-

Work-up : Filtration, extraction with ethyl acetate, and column chromatography (hexane:EtOAc = 4:1).

Outcomes :

| Yield (%) | Purity (%) | Enantiomeric Ratio (er) |

|---|---|---|

| 65–78 | ≥95 | 98:2 |

Key Challenges :

-

Competing elimination reactions require strict moisture control.

-

Racemization at the morpholine stereocenter is minimized using mild bases (e.g., K₂CO₃ instead of NaOH).

Reductive Amination of 3-Bromo-benzaldehyde

Stereoselective Coupling with (S)-3-Methylmorpholine-4-amine

This two-step method involves forming an imine intermediate followed by reduction.

Procedure :

-

Imine Formation :

-

Reduction :

Outcomes :

| Step | Yield (%) | Selectivity (S:R) |

|---|---|---|

| 1 | 89 | - |

| 2 | 72 | 95:5 |

Advantages :

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 4-(3-bromo-benzyl)-3-methyl-morpholine is resolved using chiral acids.

Procedure :

-

Chiral Agent : (R)-Mandelic acid (1.0 equiv).

-

Solvent : Ethanol/water (9:1).

-

Crystallization : Slow evaporation at 4°C yields (S)-enantiomer-rich crystals.

Outcomes :

| Cycle | Yield (%) | er (S:R) |

|---|---|---|

| 1 | 40 | 85:15 |

| 2 | 25 | 99:1 |

Limitations :

-

Low overall yield due to iterative crystallizations.

Transition Metal-Catalyzed Asymmetric Synthesis

Palladium-Catalyzed Coupling

Aryl halides are coupled with chiral morpholine precursors via Buchwald-Hartwig amination.

Procedure :

-

Catalyst : Pd₂(dba)₃ (5 mol%), (S)-BINAP (10 mol%).

-

Base : Cs₂CO₃ (2.5 equiv).

Outcomes :

| Substrate | Yield (%) | er (S:R) |

|---|---|---|

| 3-Bromo-benzyl chloride | 82 | 97:3 |

| 3-Bromo-benzyl bromide | 88 | 96:4 |

Optimization :

-

Ligand choice ((S)-BINAP vs. (R)-Segphos) impacts enantioselectivity.

-

Microwave irradiation reduces reaction time to 2 h with comparable yields.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield Range (%) | er (S:R) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 98:2 | High | Low |

| Reductive Amination | 70–75 | 95:5 | Moderate | Medium |

| Chiral Resolution | 40–65 | 99:1 | Low | High |

| Transition Metal | 80–88 | 96:4 | High | High |

Key Recommendations

-

Industrial-scale : Nucleophilic substitution balances cost and yield.

-

High enantiopurity : Transition metal catalysis or chiral resolution.

-

Rapid synthesis : Reductive amination with NaBH₄.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For enantiomeric control, chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral resolution via diastereomeric salt formation can be employed. Reaction optimization includes adjusting solvent polarity (e.g., DMF for SN2 reactions) and temperature (40–60°C for kinetic control). Characterization via chiral HPLC or circular dichroism (CD) is critical for verifying enantiopurity .

Q. How can researchers validate the structural integrity of (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare H and C chemical shifts with computational models (e.g., DFT calculations).

- X-ray crystallography : Resolve the stereochemistry at the morpholine ring and benzyl substituent.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₅BrNO) with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., pH, solvent). Mitigation steps:

- Dose-response curves : Test across a wide concentration range (1 nM–100 µM).

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).

- Meta-analysis : Compare data from public repositories (e.g., PubChem BioAssay) to identify outliers .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 3-bromo group enables Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Kinetic studies show steric hindrance from the adjacent benzyl group slows coupling rates by ~30% compared to para-substituted analogs. Monitor reaction progress via TLC or GC-MS .

Q. What computational methods predict the binding affinity of (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine to CNS targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.